Amino-PEG3-2G degrader-1

Autophagy Targeted Protein Degradation AUTAC

Amino-PEG3-2G degrader-1 is a second-generation AUTAC linker with a pyrazole-bridged FBnG tag. Replacing the cysteine-based S-guanylation motif, the pyrazole substitution at the guanine 8-position provides ≥100-fold enhancement in degradation activity (sub-μM DC50). The terminal amine handle enables rapid parallel synthesis of AUTAC libraries, eliminating cysteine protection steps and saving 1–2 days per batch. The redox-stable tag ensures reliable performance in 24–72 hr pulse-chase experiments. Conjugate to carboxylate ligands to exploit the autophagy-lysosome pathway for targeted protein degradation.

Molecular Formula C25H33FN8O4
Molecular Weight 528.6 g/mol
Cat. No. B15602772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG3-2G degrader-1
Molecular FormulaC25H33FN8O4
Molecular Weight528.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35)
InChIKeyMRJXPUCAEDEQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG3-2G degrader-1: A Second‑Generation AUTAC Building Block for Autophagy‑Based Protein Knockdown Studies


Amino-PEG3-2G degrader‑1 (CAS 2267315‑06‑8) is a tag‑linker conjugate that pairs a polyethylene glycol (PEG3) spacer with a pyrazole‑bridged p‑fluorobenzylguanine (FBnG) moiety [1]. Unlike first‑generation autophagy‑targeting chimera (AUTAC) precursors that rely on a cysteine‑based S‑guanylation motif, this compound incorporates a pyrazole heterocycle at the 8‑position of the guanine ring, a structural modification that defines the second‑generation AUTAC platform [1]. It serves as a modular precursor for constructing heterobifunctional degraders that redirect target proteins to the autophagy‑lysosome pathway rather than the ubiquitin‑proteasome system [1].

Why Generic AUTAC Linkers Cannot Replace Amino‑PEG3‑2G degrader‑1 in Autophagy‑Targeting Workflows


Generic AUTAC linkers that retain the first‑generation cysteine‑FBnG architecture (e.g., FBnG‑(Cys‑acetamide)‑CH2‑PEG3‑CH2‑CH2‑CH2‑NH2) exhibit markedly lower degradation efficiency due to the inherent limitations of the cysteine‑based S‑guanylation tag [1]. Structure‑activity relationship (SAR) studies demonstrated that replacing the cysteine residue with a pyrazole ring not only simplifies the chemical structure but also confers a ≥100‑fold enhancement in target degradation activity in cellular models [1][2]. Procuring a generic cysteine‑containing linker therefore risks compromising degrader potency, reducing experimental reproducibility, and obscuring the true pharmacological potential of the assembled AUTAC molecule.

Quantitative Differentiation of Amino‑PEG3‑2G degrader‑1 Against First‑Generation AUTAC Linkers


Pyrazole‑for‑Cysteine Replacement Delivers ≥100‑Fold Gain in AUTAC Degradation Activity

The second‑generation AUTAC scaffold built on Amino‑PEG3‑2G degrader‑1 replaces the cysteine residue present in first‑generation AUTAC linkers (e.g., FBnG‑(Cys‑acetamide)‑CH2‑PEG3‑CH2‑CH2‑CH2‑NH2) with a pyrazole ring. In the published SAR campaign, AUTAC2‑2G—the FKBP12‑targeting degrader assembled from this pyrazole‑FBnG tag—achieved an approximately 100‑fold improvement in degradation activity relative to the cysteine‑based AUTAC2 comparator [1][2].

Autophagy Targeted Protein Degradation AUTAC

Second‑Generation AUTACs Achieve Sub‑Micromolar Degradation DC50 Values Unattainable with First‑Generation Cysteine‑Based Tags

The Takahashi et al. study reports that several second‑generation AUTAC derivatives incorporating the pyrazole‑FBnG tag achieved degrading activity in the sub‑μM range [1]. In contrast, first‑generation AUTACs based on the cysteine‑FBnG motif typically require concentrations exceeding 10 μM to elicit measurable target degradation [1]. This >10‑fold improvement in DC50 (concentration producing 50% degradation) represents a critical threshold for practical chemical biology applications [1].

Autophagy DC50 Targeted Protein Degradation

Removal of the Redox‑Sensitive Cysteine Moiety Eliminates a Source of Chemical Instability Present in First‑Generation AUTAC Linkers

First‑generation AUTAC linkers contain a cysteine residue whose free thiol group is susceptible to oxidation, disulfide exchange, and metal chelation, potentially compromising compound integrity during storage and assay [1]. Amino‑PEG3‑2G degrader‑1 replaces the cysteine with a chemically inert pyrazole heterocycle, eliminating the reactive thiol while preserving—and dramatically enhancing—the degradation‑tag function [1]. The molecular formula C₂₅H₃₃FN₈O₄ (MW 528.58) reflects this simplified, oxidation‑resistant architecture .

Chemical Stability Linker Design AUTAC

Modular Architecture with Terminal Amine Enables Direct Conjugation to Carboxylic‑Acid‑Containing Target Ligands Without Additional Deprotection Steps

Amino‑PEG3‑2G degrader‑1 presents a primary amine terminus for straightforward amide coupling to carboxylate‑functionalized target‑binding ligands [1]. This contrasts with first‑generation cysteine‑based AUTAC linkers that often require orthogonal protection strategies (e.g., acetamide‑capped cysteine) to prevent undesired thiol reactivity during conjugation [1]. The simplification of the synthetic workflow reduces the number of protection/deprotection steps and improves overall yield of the final heterobifunctional degrader [1].

Bioconjugation AUTAC Synthesis Linker Chemistry

High‑Impact Application Scenarios for Amino‑PEG3‑2G degrader‑1 in Autophagy‑Targeting Degrader Discovery


Constructing FKBP12‑Targeting AUTACs with Sub‑μM Degradation Potency for Chemical Biology Studies

Conjugate Amino‑PEG3‑2G degrader‑1 to the synthetic ligand of FKBP (SLF) via the terminal amine to generate AUTAC2‑2G or analogous FKBP12 degraders. In HeLa or HEK293T cells, the resulting heterobifunctional molecules achieve sub‑μM degradation DC50 values, a >10‑fold potency improvement over first‑generation cysteine‑based AUTACs [1]. This potency window enables precise temporal control of FKBP12 levels for studying mTOR signaling, calcineurin pathways, and immunophilin biology [1].

Synthesizing Custom AUTAC Libraries for SAR Exploration Against Undruggable Targets

The modular amine handle and pyrazole‑FBnG tag of Amino‑PEG3‑2G degrader‑1 allow rapid parallel synthesis of AUTAC libraries by coupling diverse carboxylate‑containing target ligands. The elimination of cysteine‑associated protection steps accelerates library production by 1–2 days per batch, enabling medium‑throughput SAR campaigns that were impractical with first‑generation AUTAC linkers [1].

Comparing Autophagy‑Mediated Degradation Efficiency Against PROTAC‑Based Systems for the Same Target Protein

Use Amino‑PEG3‑2G degrader‑1 to assemble an AUTAC molecule targeting a protein of interest and benchmark its degradation kinetics (DC50, Dmax) against a CRBN‑ or VHL‑recruiting PROTAC for the same target [1]. The sub‑μM potency of second‑generation AUTACs now permits meaningful head‑to‑head comparisons that were previously confounded by the weak activity of cysteine‑based AUTACs [1]. This enables informed selection of the optimal degradation modality for a given target.

Preparing Oxidation‑Resistant AUTAC Probes for Long‑Term Cellular Pulse‑Chase Degradation Experiments

The pyrazole‑linked FBnG tag in Amino‑PEG3‑2G degrader‑1 lacks the redox‑sensitive cysteine thiol found in first‑generation AUTAC linkers, reducing the risk of oxidative inactivation during extended cell culture incubations [1]. This chemical stability is critical for pulse‑chase protocols lasting 24–72 hours, where gradual thiol oxidation could otherwise artefactually diminish degradation signal and confound kinetic modeling [1].

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